molecular formula C6H9ClN2O2 B6180984 3-(1,3-oxazol-2-yl)oxetan-3-amine hydrochloride CAS No. 2613386-01-7

3-(1,3-oxazol-2-yl)oxetan-3-amine hydrochloride

Cat. No.: B6180984
CAS No.: 2613386-01-7
M. Wt: 176.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-oxazol-2-yl)oxetan-3-amine hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications in various fields. The compound is characterized by its molecular formula C6H9ClN2O2 and a molecular weight of 176.6 g/mol .

Preparation Methods

The synthesis of 3-(1,3-oxazol-2-yl)oxetan-3-amine hydrochloride typically involves the reaction of oxetan-3-amine with 1,3-oxazole under specific conditions. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(1,3-oxazol-2-yl)oxetan-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(1,3-oxazol-2-yl)oxetan-3-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,3-oxazol-2-yl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can affect various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

3-(1,3-oxazol-2-yl)oxetan-3-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined oxetane and oxazole rings, which confer specific chemical and biological properties that are not present in the individual components.

Properties

CAS No.

2613386-01-7

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.